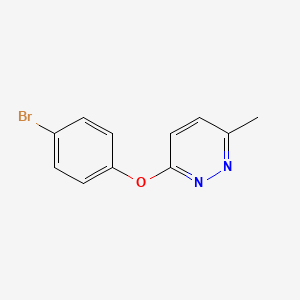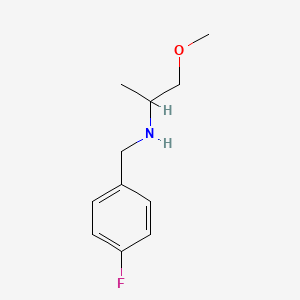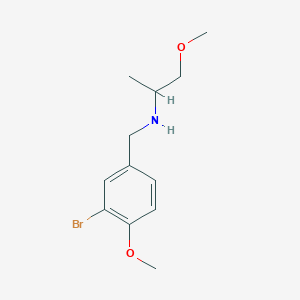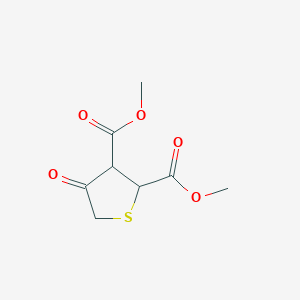
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate (DOTDCM) is a heterocyclic compound with a sulfur atom in its ring structure. It is a derivative of tetrahydrothiophene and is used as a building block in organic synthesis. The compound has a CAS Number of 38293-63-9 and a linear formula of C8H10O5S .
Molecular Structure Analysis
The molecular structure of Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is represented by the linear formula C8H10O5S . The IUPAC name for this compound is methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate . The InChI code is 1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3 .
Physical And Chemical Properties Analysis
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate has a molecular weight of 218.23 . It is a white to yellow solid at room temperature . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 333.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 163.2±15.9 °C .
Aplicaciones Científicas De Investigación
Synthesis of Substituted Ribose and Furan Derivatives
A novel approach to the synthesis of substituted ribose and furan derivatives involves the use of DOTDCM. The addition reaction of furan to dimethyl acetylene dicarboxylate results in the formation of dimethyl 7-oxa-bicyclo .
Antioxidant Activity
The newly prepared dimethyl 3,4-dihydroxytetrahydrofuran-2,5-dicarboxylate, a derivative of DOTDCM, demonstrated 67.62% DPPH radical inhibition ability at 200 mg/dm³ .
Antimicrobial Activity
This compound exhibited good antimicrobial activity against several pathogenic microorganisms .
DNA Degradation
It has been observed that this compound can degrade the whole of the DNA molecule .
Biofilm Inhibition
Dimethyl 3,4-dihydroxytetrahydrofuran-2,5-dicarboxylate inhibited the biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa as 98.36 and 100% at 250 mg/dm³, respectively .
Microbial Cell Viability Inhibition
It displayed 100% microbial cell viability inhibition against Escherichia coli at 250 mg/dm³ .
Mecanismo De Acción
Biochemical Pathways
As a building block in organic synthesis, it is involved in various reactions that lead to the formation of a wide range of compounds, including polymers, drugs, and dyes .
Pharmacokinetics
. This suggests that its bioavailability may be influenced by these properties.
Action Environment
The action, efficacy, and stability of DOTDCM are likely to be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment could influence its reactivity and stability . Additionally, factors such as temperature, pH, and the presence of other reactants could also influence its action and efficacy.
Safety and Hazards
The safety information for Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .
Propiedades
IUPAC Name |
dimethyl 4-oxothiolane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEYAMNXPSFVFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(SCC1=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380609 |
Source


|
| Record name | Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate | |
CAS RN |
38293-63-9 |
Source


|
| Record name | Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)
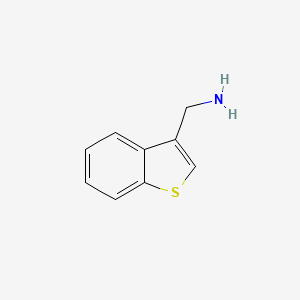

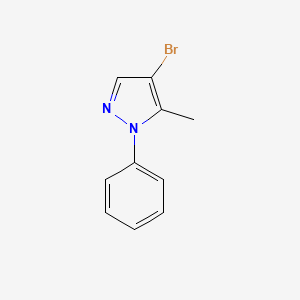

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
